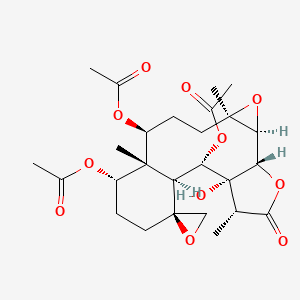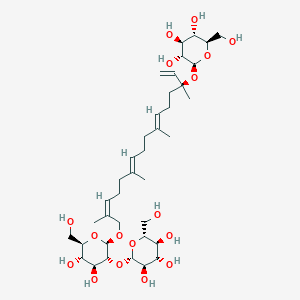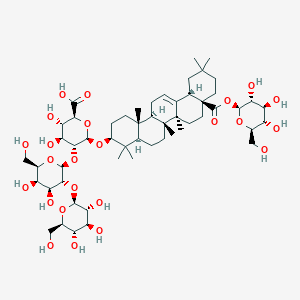![molecular formula C22H18O6 B1250525 11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B1250525.png)
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione is a natural product found in the bacterium Streptomyces cyaneus. It is an anthraquinone derivative with the chemical formula C22H18O6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione typically involves the extraction from Streptomyces cyaneus cultures. The process includes fermentation, followed by extraction and purification steps. Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the industrial production methods often involve optimizing the fermentation conditions to maximize yield.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces cyaneus. The fermentation broth is then subjected to solvent extraction, followed by chromatographic purification to isolate the compound. The conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core anthraquinone structure but exhibit different chemical and physical properties .
Aplicaciones Científicas De Investigación
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins, causing cellular damage and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione include other anthraquinone derivatives such as:
- Emodin
- Rhein
- Aloe-emodin
Comparison
Compared to these similar compounds, this compound is unique due to its specific substituents and the presence of a hydroxyl group at a particular position on the anthraquinone core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C22H18O6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
11-hydroxy-2-(3-hydroxybutan-2-yl)-5-methylnaphtho[2,3-h]chromene-4,7,12-trione |
InChI |
InChI=1S/C22H18O6/c1-9-7-13-19(21(27)18-12(20(13)26)5-4-6-14(18)24)22-17(9)15(25)8-16(28-22)10(2)11(3)23/h4-8,10-11,23-24H,1-3H3 |
Clave InChI |
ONHCPBOKJBCMAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C1C(=O)C=C(O3)C(C)C(C)O)C(=O)C4=C(C2=O)C=CC=C4O |
Sinónimos |
11-hydroxy-5-methyl-2-(2-hydroxy-1-methylpropyl)-4H-anthraceno(1,2-b)pyran-4,7,12-trione AH 1763 IIa AH-1763 IIa |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Carbamic acid, [2-(1-hydroxy-1H-indol-3-yl)ethyl]-, methyl ester](/img/structure/B1250447.png)








![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B1250461.png)


